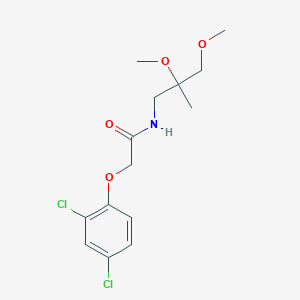
2-(2,4-dichlorophenoxy)-N-(2,3-dimethoxy-2-methylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(2,3-dimethoxy-2-methylpropyl)acetamide is a useful research compound. Its molecular formula is C14H19Cl2NO4 and its molecular weight is 336.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,4-dichlorophenoxy)-N-(2,3-dimethoxy-2-methylpropyl)acetamide (CAS Number: 2034451-83-5) is a phenoxy acetamide derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉Cl₂NO₄
- Molecular Weight : 336.2 g/mol
- Structure : The compound features a dichlorophenoxy group and a dimethoxy-substituted propyl chain attached to an acetamide moiety.
Anticancer Properties
Recent studies have indicated that phenoxy acetamides, including derivatives similar to this compound, exhibit significant anticancer activity. For instance:
- A series of phenoxy thiazoles were synthesized and showed cytotoxic effects against various cancer cell lines with IC₅₀ values around 13 μM .
- The mechanism of action often involves the inhibition of matrix metalloproteases and modulation of hypoxic conditions in tumors .
Acetylcholinesterase Inhibition
Phenoxy derivatives have been explored for their potential as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. Research indicates that many compounds in this class demonstrate high activity against acetylcholinesterase, suggesting that this compound may possess similar properties .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. A study on phenoxy acetic acid analogs demonstrated promising activity against Mycobacterium tuberculosis, indicating that derivatives could serve as lead compounds for further development in combating resistant strains .
The biological activity of this compound may be attributed to:
- Receptor Binding : Similar compounds have shown selective binding to σ1 receptors, which are implicated in various neuroprotective and analgesic pathways .
- Enzyme Inhibition : As mentioned earlier, the inhibition of acetylcholinesterase plays a critical role in enhancing cholinergic transmission, beneficial for cognitive function .
Case Studies
- Cytotoxicity Assay : In a recent study assessing the cytotoxic effects of phenoxy derivatives on cancer cell lines (MCF-7 and PC-3), compounds with structural similarities to this compound showed significant inhibition of cell proliferation with IC₅₀ values indicating effective doses for therapeutic applications .
- Antinociceptive Effects : Another study evaluated the antinociceptive effects of related compounds using formalin tests. Results indicated that certain phenoxy derivatives significantly reduced pain responses at specific dosages (10-300 μg/paw) .
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,3-dimethoxy-2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO4/c1-14(20-3,9-19-2)8-17-13(18)7-21-12-5-4-10(15)6-11(12)16/h4-6H,7-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVSKZCRQOTINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














